molecular formula C9H6BrNO B1280202 8-Bromo-4-hydroxyquinoline CAS No. 949507-29-3

8-Bromo-4-hydroxyquinoline

Cat. No. B1280202
M. Wt: 224.05 g/mol
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxyquinoline is a derivative of hydroxyquinoline, which is a versatile ligand in coordination chemistry and has been used for analytical purposes. It has experienced a renaissance in synthetic coordination chemistry due to the special properties of some of its complexes . This compound has shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, making it an attractive subject for the development of new pharmacologically active scaffolds .

Synthesis Analysis

The synthesis of 8-Bromo-4-hydroxyquinoline, referred to as 8-bromo-7-hydroxyquinoline (BHQ) in some studies, has been described as a new photolabile protecting group for carboxylic acids. BHQ is reported to have a greater single photon quantum efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications . Additionally, BHQ-protected effectors are synthetically accessible, and the compound has been efficiently photolyzed under simulated physiological conditions to release various functional groups found on bioactive molecules .

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline has been characterized by X-ray diffraction, with studies revealing that the compound can form hydrogen-bonded dimers in the solid state through intermolecular and weak intramolecular O-H...N hydrogen bonds . The conformational preference of the hydroxyl group is connected to the types of intermolecular hydrogen bonds in the 8-hydroxyquinolinium cation .

Chemical Reactions Analysis

The photochemistry of BHQ indicates that it can be photolyzed by both classic one-photon excitation (1PE) and two-photon excitation (2PE) to release carboxylates, phosphates, and diols. This photolysis occurs through a solvent-assisted photoheterolysis (S(N)1) reaction mechanism on the sub-microsecond time scale . The compound's ability to form complexes with metals has also been explored, with studies showing that it can coordinate in a tridentate NNS fashion around metal centers, leading to various geometries such as octahedral and square planar .

Physical and Chemical Properties Analysis

8-Bromo-4-hydroxyquinoline is stable in the dark, soluble in water, and exhibits low levels of fluorescence, which enables its use in conjunction with fluorescent indicators of biological function . The compound's solubility and low fluorescence make it particularly useful as a caging group for biological messengers . The physicochemical investigations of its metal complexes reveal metal to ligand stoichiometry and indicate that the oxidation of Co(II) to Co(III) is observed upon complexation .

Scientific Research Applications

8-Hydroxyquinoline and its derivatives , such as 8-Bromo-4-hydroxyquinoline, are a very important class of N-heterocyclic compounds . They have a wide spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects . Here are some of the applications:

  • Antimicrobial, Anticancer, and Antifungal Applications

    • 8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection, as anticancer agents, as inhibitors of 2OG-dependent enzymes, as chelators of metalloproteins, as anti-HIV agents, as antifungal agents, as antileishmanial agents, as antischistosomal agents, as mycobacterium tuberculosis inhibitors, and as botulinum neurotoxin inhibitors .
  • Inhibitor of 2OG-dependent Enzymes

    • 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase), reported to date .
    • IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) (namely, the Jumonji domain-containing histone demethylases, JMJD) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine) via quantitative HTS of a collection of diverse compounds .
  • Synthesis of Biologically and Pharmaceutically Active Compounds

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
    • For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions . This protocol helps in the preparation of various commercially available drugs based on a quinoline scaffold as the core skeleton .
  • Chelating Ligands

    • In order to improve the efficiency of metal ion complexes, researchers have focused on altering the chelated metal ion and modifying the structure of the chelating ligands . 8-Hydroxyquinoline and its derivatives can act as chelating ligands .
  • Antiviral Activities

    • Some 8-Hydroxyquinoline derivatives have shown potential antiviral activities .
  • Alzheimer’s Disease Treatment

    • Compounds containing the 8-Hydroxyquinoline moiety have shown potential in the treatment of Alzheimer’s disease .

Safety And Hazards

8-Hydroxyquinoline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and reproductive toxicity .

Future Directions

8-Hydroxyquinoline derivatives, including 8-Bromo-4-hydroxyquinoline, have a rich diversity of biological properties . They are considered “privileged structures” that can bind to a diverse range of targets with high affinities . This suggests that they could be further exploited for therapeutic applications in the future .

properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinolin-4(1H)-one

CAS RN

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-bromoaniline (20.9 g) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (22.6 g) in isopropanol (240 ml) was heated to reflux for 1 hour. After cooling, the deposit was filtrated to obtain 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (34.8 g). A suspension of the obtained 5-((2-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.8 g) in Dowtherm (100 ml) was heated at 210° C. for 1 hour. After cooling, hexane (100 ml) was added to the reaction solution. The deposit was filtrated to obtain 8-bromoquinolin-4(1H)-one (6.3 g). 4-Chloro-8-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)quinoline was obtained according to Example 3(2) using the obtained 8-bromoquinolin-4(1H)-one instead of compound (3a). Compound (130) was obtained as a pale yellow solid (yield based on 6 steps: 3.4%) according to Example 3(3) using 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester instead of 4-cyano-3-(ethylamino)phenylboronic acid pinacol ester.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Gaurav, V Gautam, R Singh - Mini Reviews in Medicinal …, 2010 - ingentaconnect.com
… Condensation of (92) with diethyl ethoxymethylenemalonate afforded compound (93), which via thermal ring closure in boiling diphenyl ether gave ethyl 8-bromo-4-hydroxyquinoline-3-…
Number of citations: 23 www.ingentaconnect.com
AR Todorov, T Wirtanen, J Helaja - The Journal of Organic …, 2017 - ACS Publications
… Starting from ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.481 g, 5 mmol), benzyl bromide (0.761 mL, 6 mmol) and potassium carbonate (1.381 g, 10 mmol). Reaction time 24 h. …
Number of citations: 31 pubs.acs.org
A Kanwar - 2018 - search.proquest.com
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3 search.proquest.com

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